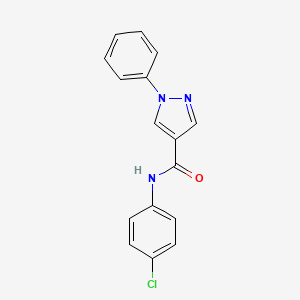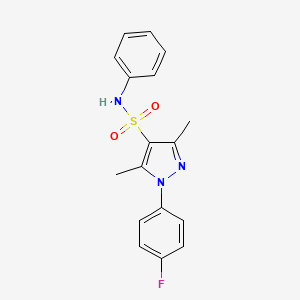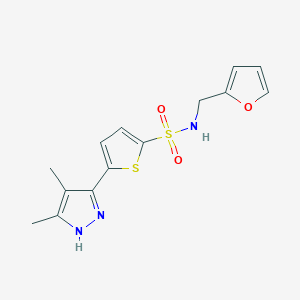![molecular formula C23H19ClN6O2S B11268812 N-(5-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11268812.png)
N-(5-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide likely involves multiple steps, including the formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core and subsequent functionalization. Typical reaction conditions may include:
Reagents: Chlorinated aromatic compounds, methoxy-substituted phenyl groups, sulfur-containing reagents.
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane, toluene, or dimethylformamide.
Temperature: Reactions may be carried out at elevated temperatures (50-150°C) depending on the specific steps involved.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Batch or Continuous Flow Processes: Depending on the desired production scale.
Purification Techniques: Crystallization, chromatography, or recrystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: Use in the development of novel materials with specific properties.
Biological Research: Study of its effects on biological systems and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action would involve the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Active Sites: Inhibition or activation of enzymatic activity.
Signal Transduction: Modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Chloro-2-methylphenyl)acetamide: A simpler analog with fewer functional groups.
Pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The unique combination of functional groups in N-(5-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide may confer specific properties, such as enhanced biological activity or unique material characteristics.
Propiedades
Fórmula molecular |
C23H19ClN6O2S |
|---|---|
Peso molecular |
479.0 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O2S/c1-14-3-6-16(24)11-18(14)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)10-9-29(22)23)15-4-7-17(32-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31) |
Clave InChI |
NBBSTTIMFYMGLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11268736.png)


![5,7-dimethyl-3-(4-methylphenyl)-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11268742.png)
![N-butyl-4-{[6,7-dimethoxy-1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide](/img/structure/B11268744.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11268749.png)
![5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268755.png)
![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11268765.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11268771.png)

![ethyl 5-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B11268790.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B11268799.png)
![Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}butanoate](/img/structure/B11268801.png)
![N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11268814.png)
